Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O2. It belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with an ethyl ester and a phenyl group attached .
Scientific Research Applications
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research in this area, and future directions may include further exploration of its pharmaceutical applications and the development of more efficient synthesis methods.
Mechanism of Action
Target of Action
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate is a compound with a complex structure that has been synthesized and screened for its anti-proliferative activity
Mode of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been known to exhibit anti-bacterial action .
Biochemical Pathways
Compounds with a similar imidazo[1,2-a]pyridine core have been known to interfere with bacterial proliferation .
Biochemical Analysis
Biochemical Properties
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been found to interact with certain proteins and other biomolecules, such as DNA and RNA. These interactions can influence the stability and function of these biomolecules, thereby affecting various cellular processes .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Furthermore, this compound can affect gene expression by binding to specific transcription factors or DNA sequences, thereby altering the transcriptional activity of certain genes. This can lead to changes in cellular metabolism, as the expression of key metabolic enzymes and other proteins is regulated .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of an enzyme, leading to either inhibition or activation of the enzyme’s activity .
In addition to enzyme interactions, this compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. This compound can bind to specific DNA sequences, thereby influencing the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and a decrease in its effectiveness .
In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed. For example, continuous exposure to this compound can lead to changes in cell morphology and function, as well as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis .
Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biochemical or physiological response. Beyond this threshold, the effects of this compound can become more pronounced and potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its interaction with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in the presence of a base, such as potassium carbonate, under reflux conditions in ethanol . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Comparison with Similar Compounds
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine: These isomeric forms have different fusion patterns of the imidazole and pyridine rings, leading to variations in their chemical and biological properties.
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-18-10-13(8-9-15(18)17-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLILXYOUBSCYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719250 | |
Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173694-01-3 | |
Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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